molecular formula C16H15F2N3O B4350321 4-[4-(DIFLUOROMETHYL)-1-ETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER

4-[4-(DIFLUOROMETHYL)-1-ETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER

Cat. No.: B4350321
M. Wt: 303.31 g/mol
InChI Key: JGYRACPAZKPJES-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-1-ethyl-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by the presence of a difluoromethyl group, an ethyl group, and a methoxyphenyl group attached to the pyrazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(DIFLUOROMETHYL)-1-ETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and reagents to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-1-ethyl-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(Difluoromethyl)-1-ethyl-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[4-(DIFLUOROMETHYL)-1-ETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-[4-(DIFLUOROMETHYL)-1-ETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group enhances its lipophilicity and metabolic stability, while the methoxyphenyl group contributes to its reactivity and potential for diverse applications .

Properties

IUPAC Name

4-(difluoromethyl)-1-ethyl-6-(4-methoxyphenyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O/c1-3-21-16-13(9-19-21)12(15(17)18)8-14(20-16)10-4-6-11(22-2)7-5-10/h4-9,15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYRACPAZKPJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(DIFLUOROMETHYL)-1-ETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER
Reactant of Route 2
4-[4-(DIFLUOROMETHYL)-1-ETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER
Reactant of Route 3
4-[4-(DIFLUOROMETHYL)-1-ETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER
Reactant of Route 4
Reactant of Route 4
4-[4-(DIFLUOROMETHYL)-1-ETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER
Reactant of Route 5
4-[4-(DIFLUOROMETHYL)-1-ETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER
Reactant of Route 6
Reactant of Route 6
4-[4-(DIFLUOROMETHYL)-1-ETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER

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